N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide

Hypochlorous acid scavenging Neutrophil halogenating stress Myeloperoxidase inhibition

Researchers studying neutrophil-driven inflammatory diseases often require a tool compound that can selectively neutralize pathological HOCl without interfering with physiological H₂O₂ signaling. N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide is the validated solution, intercepting up to 78% of HOCl in cell-free assays while showing zero reactivity toward H₂O₂. For procurement managers, we offer a high-purity research-grade product with strict batch-to-batch consistency, supported by full analytical documentation. - The N-acetyl group is a structural prerequisite for cytoprotection; only this derivative preserves neutrophil viability at ≤1 µmol/L under halogenating stress. - The characteristic intramolecular O-H···O=C bond (detectable via FT-IR) serves as a quality marker, ensuring the active conformation for anti-HSV-1 potency. - This compound sets the active/inactive SAR boundary, making it an essential reference standard for halogenating stress protector campaigns.

Molecular Formula C16H25NO2
Molecular Weight 263.37 g/mol
CAS No. 60043-08-5
Cat. No. B13957089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide
CAS60043-08-5
Molecular FormulaC16H25NO2
Molecular Weight263.37 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC(=CC(=C1O)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C16H25NO2/c1-10(18)17-13-9-11(15(2,3)4)8-12(14(13)19)16(5,6)7/h8-9,19H,1-7H3,(H,17,18)
InChIKeyCHAOLRKYRZZMKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide: Biological Activity Profile


N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide (CAS 60043-08-5) is a sterically hindered o-aminophenol derivative belonging to the N-acyl-4,6-di-tert-butyl-2-aminophenol class. The compound bears a free phenolic hydroxyl group ortho to the acetamide moiety, with two bulky tert-butyl groups at the 3- and 5-positions, creating a highly shielded redox-active center [1]. This specific architecture enables potent hypochlorous acid (HOCl) scavenging, neutrophil cytoprotection under halogenating stress, and antiviral activity against Herpes simplex virus type 1 (HSV-1), differentiating it from common monofunctional phenolic antioxidants [2][3].

1
HOCl scavenging research Neutrophil halogenating stress models
2
Neutrophil cytoprotection studies Cell viability under HOCl challenge
3
Antiviral research (HSV-1) QC by intramolecular H-bond signature

Why N-(3,5-Bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide Cannot Be Replaced


The biological activity of N-(3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide is critically dependent on the simultaneous presence of the free 2-hydroxyl group and the 3,5-di-tert-butyl substitution pattern. O-Methylation of the phenolic hydroxyl completely abolishes the ability to scavenge neutrophil-derived HOCl and suppress myeloperoxidase secretion [1]. Furthermore, homologs with extended N-acyl chains (propionyl, butyryl) fail to confer cytoprotection at equivalent concentrations, demonstrating that the N-acetyl group is a structural prerequisite for preserving neutrophil viability under halogenating stress [2]. Simple monophenolic antioxidants such as BHT (2,6-di-tert-butyl-4-methylphenol) lack the intramolecular O–H···O=C hydrogen bond that correlates with high antiviral potency in this series [3].

Target attribute
Substitute mismatch
Risk context
Free 2-OH group
O-Methylated analogs inactive
May abolish HOCl scavenging and cytoprotection
N-Acetyl moiety
N-Propionyl / N-Butyryl lack cytoprotection
N-Acyl chain length critical; longer chains may shift efficacy
O–H···O=C H-bond
BHT or non-chelating phenolics
Absence of intramolecular H-bond may reduce antiviral potency

Head-to-Head Comparison with Closest Structural Analogs


HOCl Scavenging: Acetyl vs. Extended N-Acyl Homologs

The N-acetyl derivative (target compound) intercepts HOCl with an efficiency of up to 78% in a cell-free assay, whereas the N-propionyl (R=–COC₂H₅) and N-butyryl (R=–COC₃H₇) analogs show markedly lower scavenging capacity under identical conditions [1]. All three compounds fail to interact with H₂O₂, confirming selectivity toward hypochlorous acid. The rank order of HOCl interception is acetyl >> propionyl ≈ butyryl.

HOCl scavenging
Reported
Up to 78% HOCl intercepted (Target)
Propionyl & butyryl analogs markedly lower
Supports HOCl scavenging research context
Cell-free assay; N-acetyl critical for activity
Hypochlorous acid scavenging Neutrophil halogenating stress Myeloperoxidase inhibition

Neutrophil Cytoprotection Under HOCl: Acetyl vs. Propionyl/Butyryl

At concentrations up to 1 µmol/L, the N-acetyl derivative (target compound) significantly increases neutrophil survival in the absence of exogenous HOCl, while the N-propionyl and N-butyryl derivatives (compounds 2 and 3) do not influence cell viability [1]. Moreover, at higher concentrations the acetyl derivative prevents neutrophil destruction caused by the addition of 300 µmol/L exogenous HOCl, an effect absent in the homologs.

Neutrophil cytoprotection
Reported
Target increases survival at ≤1 µM
Propionyl & butyryl inactive; no protection vs 300 µM HOCl
Cytoprotection context for neutrophil studies
Isolated human neutrophils; halogenating stress model
Neutrophil viability Cytoprotection Halogenating stress

Intramolecular H-Bond as Spectroscopic Marker for Antiviral Activity

IR-Fourier spectroscopy in CCl₄ solutions reveals that N-(3,5-di-tert-butyl-2-hydroxyphenyl)acetamide forms a strong intramolecular O–H···O=C hydrogen bond between the phenolic hydroxyl and the acetamide carbonyl [1]. This specific H-bond conformation is characteristic of highly active antiviral derivatives in this class; derivatives lacking this interaction or forming predominantly N–H···O=C bonds exhibit reduced or negligible anti-HSV-1 activity [1][2].

Intramolecular H-bond marker
Class-level
FT-IR O–H···O=C signature
Correlates with high anti-HSV-1 activity
QC identity marker for antiviral batches
CCl₄ solution; distinguishes active conformer
IR spectroscopy Intramolecular hydrogen bonding Antiviral activity correlation

Free 2-OH Requirement for HOCl Scavenging

N-Acyl derivatives possessing a free hydroxyl group in the benzene ring significantly decrease hypochlorous acid generation during the neutrophil respiratory burst, whereas their O-methylated counterparts are inactive [1]. The target compound, bearing a free 2-OH, is identified as the most effective HOCl scavenger in the series, while O-methylated analogs fail to reduce HOCl levels under identical experimental conditions.

Free 2-OH requirement
Reported
Free OH: active HOCl scavenger
O-Methylated: inactive; no HOCl reduction
Free phenol critical for scavenging activity
Neutrophil respiratory burst; taurine-chloramine assay
Structure-activity relationship O-Methylation HOCl scavenging

Neutrophil Modulation: ROS & MPO Inhibition vs. Inactive Homologs

In micromolar concentrations, the target compound reduces total neutrophil ROS formation by ≥75% and inhibits myeloperoxidase (MPO) secretion from activated neutrophils [1]. While the N-propionyl and N-butyryl derivatives also reduce ROS formation, only the N-acetyl derivative concurrently preserves cell viability (see Evidence Item 2) and suppresses MPO degranulation to the greatest extent, consistent with its superior HOCl interception efficiency [1][2].

ROS & MPO modulation
Reported
≥75% ROS reduction; MPO inhibition
Propionyl/butyryl reduce ROS but lack cytoprotection
Multifunctional immunomodulation profile
PMA/fMLP-stimulated neutrophils; chemiluminescence
Reactive oxygen species Myeloperoxidase secretion Neutrophil immunomodulation

High-Value Application Scenarios


Selective HOCl Scavenging in Halogenating Stress Models

In experimental systems where pathological HOCl overproduction by myeloperoxidase must be selectively neutralized without quenching H₂O₂ (a physiological signaling molecule), N-(3,5-bis(1,1-dimethylethyl)-2-hydroxyphenyl)acetamide is the validated tool compound. It intercepts up to 78% of HOCl in cell-free assays while showing zero reactivity toward H₂O₂ [1], a selectivity profile not achieved by N-propionyl or N-butyryl homologs. This makes it uniquely suited for dissecting HOCl-specific injury pathways in neutrophil-driven inflammatory diseases.

Cytoprotection Studies in HOCl-Challenged Neutrophils

When the experimental endpoint requires preservation of neutrophil viability during HOCl exposure, only the N-acetyl derivative demonstrates statistically significant cytoprotection at ≤1 µmol/L, and prevents neutrophil destruction at 300 µmol/L exogenous HOCl [1]. The propionyl and butyryl derivatives are inactive in this assay, making the target compound the sole candidate for studies of neutrophil survival under halogenating stress where direct cytoprotection is required.

QC by Intramolecular H-Bond Signature for Antiviral Batches

The characteristic O–H···O=C intramolecular hydrogen bond, detectable by FT-IR in CCl₄, serves as a spectroscopic marker for the highly active conformation associated with anti-HSV-1 potency [1][2]. Procurement lots can be rapidly screened for this spectral signature to distinguish the active N-acetyl derivative from regioisomeric acetamides or degradation products that lack this specific H-bond geometry.

SAR Studies Requiring Free 2-Hydroxyl Group

O-Methylated derivatives of N-acyl-4,6-di-tert-butyl-2-aminophenol are completely inactive as HOCl scavengers and do not modulate neutrophil function [1]. The target compound, with its free 2-OH group, serves as the active reference standard for SAR campaigns aimed at optimizing halogenating stress protectors, providing a clear active/inactive boundary against which new analogs can be benchmarked.

Application
Selection Property
Validation Focus
Halogenating stress model studies (Selective HOCl scavenging)
HOCl-selective reactivity profile
HOCl vs. H₂O₂ selectivity assay
Neutrophil cytoprotection studies under HOCl challenge
Cytoprotection capability at low µM concentrations
Neutrophil viability endpoint with exogenous HOCl
QC identity verification for antiviral research
Intramolecular O–H···O=C H-bond signature
FT-IR batch confirmation in CCl₄
SAR reference standard for free 2-OH requirement
Free phenol vs. O-methylated inactivity control
HOCl scavenging binary endpoint
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